1,3-Benzodioxole-5-carboxylic acid, 7-(phenylmethoxy)-, methyl ester is an organic compound characterized by its unique structural features and functional groups. It belongs to the class of benzodioxole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound has a molecular formula of C16H16O4 and a molecular weight of 272.29 g/mol. Its structure consists of a benzodioxole core substituted with a carboxylic acid and a methoxy group, which contribute to its reactivity and potential applications.
This compound can be synthesized through various chemical methods, often starting from readily available precursors such as piperonylic acid or related benzodioxole derivatives. Commercial sources include chemical suppliers and specialized laboratories that focus on organic synthesis.
1,3-Benzodioxole-5-carboxylic acid, 7-(phenylmethoxy)-, methyl ester is classified as:
The synthesis of 1,3-Benzodioxole-5-carboxylic acid, 7-(phenylmethoxy)-, methyl ester typically involves several key steps:
1,3-Benzodioxole-5-carboxylic acid, 7-(phenylmethoxy)-, methyl ester can undergo various chemical reactions:
The mechanism of action for 1,3-Benzodioxole derivatives often involves interactions with biological targets such as enzymes or receptors. The specific mechanism for this compound may include:
Research indicates that related compounds exhibit activity against various biological targets, suggesting potential therapeutic applications.
1,3-Benzodioxole-5-carboxylic acid, 7-(phenylmethoxy)-, methyl ester has several scientific uses:
The target compound, 1,3-Benzodioxole-5-carboxylic acid, 7-(phenylmethoxy)-, methyl ester, is a trisubstituted benzodioxole featuring three critical functional groups: a methyl carboxylate at C5, a phenylmethoxy (benzyloxy) group at C7, and the methylenedioxy bridge characteristic of the benzodioxole core. This structure places it within the 1,3-benzodioxole-5-carboxylate subclass, distinguished by ester modifications and aryloxy substitutions on the fused benzene ring. The phenylmethoxy group at C7 provides steric bulk and potential for π-stacking interactions, while the methyl ester at C5 offers a site for hydrolytic conversion to bioactive carboxylic acid derivatives [1] [3] [7].
Table 1: Structural Comparison of Key Benzodioxole Carboxylate Derivatives
Compound Name | Substituents | Molecular Formula | CAS No. |
---|---|---|---|
1,3-Benzodioxole-5-carboxylic acid, methyl ester | H at C7 | C₉H₈O₄ | 326-56-7 |
1,3-Benzodioxole-5-carboxylic acid, 7-hydroxy-, methyl ester | OH at C7 | C₉H₈O₅ | 116119-01-8 |
Target Compound | OCH₂C₆H₅ at C7 | C₁₇H₁₄O₅ | Not Available |
7-Methoxy-1,3-benzodioxole-5-carboxylic acid | OCH₃ at C7, COOH at C5 | C₉H₈O₅ | Not Provided |
4-Methoxy-1,3-benzodioxole-5-carboxylic acid | OCH₃ at C4, COOH at C5 | C₉H₈O₅ | 484-32-2 |
The C7 benzyloxy substitution differentiates this compound from simpler analogues like the commercially available methyl piperonylate (unsubstituted at C7) [1] or the 7-hydroxy variant used as a synthetic intermediate [3]. This substitution pattern influences electron distribution across the aromatic system, as evidenced by predicted pKa values (e.g., pKa ≈14.0 for similar hydroxymethyl derivatives [2]), and enhances lipophilicity (predicted logP >2.0), which is critical for blood-brain barrier permeability in drug design [5] [10].
Benzodioxole chemistry emerged in the late 19th century with the characterization of safrole and piperonal, but targeted synthesis of C5-carboxylate derivatives accelerated in the mid-20th century. Key milestones include:
The target compound likely arose as an intermediate in medicinal chemistry programs exploring benzodioxole-based FAAH inhibitors, where C7 ethers modulate target binding and metabolic stability [10].
Benzodioxole carboxylates serve as privileged scaffolds in drug discovery due to:
Table 2: Applications of Benzodioxole Carboxylates in Bioactive Molecule Design
Biological Target | Role of Benzodioxole Core | Example Derivative |
---|---|---|
Fatty Acid Amide Hydrolase (FAAH) | Serves as hydrophobic cap for substrate-like binding | 4-(Benzyl)-piperazine-1-carboxylic acid phenylamides [10] |
Anticancer Agents | DNA intercalation or topoisomerase inhibition | Schisandrene dibenzocyclooctadiene lignans [9] |
Antimicrobial Compounds | Disruption of membrane integrity | Croweacin derivatives (e.g., 484-32-2) [8] |
Recent studies highlight derivatives like γ-bifendate (an antihepatitis drug) using benzodioxole carboxylates as intermediates, underscoring their translational value [9].
Despite progress, critical gaps exist regarding the target compound:
Table 3: Key Knowledge Deficits and Research Priorities
Domain | Specific Gap | Potential Resolution Approach |
---|---|---|
Synthetic Chemistry | Lack of optimized route for C7 benzyloxy introduction | Phase-transfer catalyzed alkylation of 7-hydroxy precursor |
Physical Chemistry | Unmeasured melting point, solubility, logP | DSC analysis, shake-flask method with HPLC-UV |
Computational Chemistry | Absence of QSAR models for C7-aryloxy derivatives | DFT calculations of electrostatic potential surfaces |
Biological Evaluation | No data on FAAH/other enzyme affinity | In vitro screening against FAAH, COX-2, CYP isoforms |
Addressing these gaps would enable rational deployment of this scaffold in CNS-active therapeutics, leveraging its balanced lipophilicity and metabolic stability [6] [10].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: